![molecular formula C17H24N2O3 B4285475 ethyl N-[(4-benzyl-1-piperidinyl)carbonyl]glycinate](/img/structure/B4285475.png)
ethyl N-[(4-benzyl-1-piperidinyl)carbonyl]glycinate
Overview
Description
Ethyl N-[(4-benzyl-1-piperidinyl)carbonyl]glycinate, also known as Boc-Glycine benzylpiperidide ethyl ester, is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound is a derivative of glycine, an amino acid that plays a crucial role in various biological processes. Ethyl N-[(4-benzyl-1-piperidinyl)carbonyl]glycinate has been extensively studied for its potential therapeutic applications due to its unique properties and mechanism of action.
Scientific Research Applications
Ethyl N-[(4-benzyl-1-piperidinyl)carbonyl]glycinate has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. One of the major applications of this compound is in cancer treatment. Studies have shown that ethyl N-[(4-benzyl-1-piperidinyl)carbonyl]glycinate can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to have neuroprotective effects and can reduce the accumulation of amyloid-beta, a protein that is implicated in Alzheimer's disease. In addition, ethyl N-[(4-benzyl-1-piperidinyl)carbonyl]glycinate has been studied for its potential in the treatment of Parkinson's disease, as it can protect dopaminergic neurons from oxidative stress.
Mechanism of Action
The mechanism of action of ethyl N-[(4-benzyl-1-piperidinyl)carbonyl]glycinate is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes, including caspase-3, a key enzyme involved in apoptosis. Ethyl N-[(4-benzyl-1-piperidinyl)carbonyl]glycinate can also induce cell cycle arrest by downregulating the expression of cyclin D1 and upregulating the expression of p21. In addition, this compound can reduce oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase.
Biochemical and Physiological Effects:
Ethyl N-[(4-benzyl-1-piperidinyl)carbonyl]glycinate has several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells. In addition, ethyl N-[(4-benzyl-1-piperidinyl)carbonyl]glycinate can reduce oxidative stress and inflammation, which are implicated in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been shown to have neuroprotective effects and can improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the major advantages of using ethyl N-[(4-benzyl-1-piperidinyl)carbonyl]glycinate in lab experiments is its high purity and stability. This compound can be synthesized with high yield and purity, making it suitable for various biochemical and pharmacological studies. However, one of the limitations of using ethyl N-[(4-benzyl-1-piperidinyl)carbonyl]glycinate is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the study of ethyl N-[(4-benzyl-1-piperidinyl)carbonyl]glycinate. One of the major areas of research is in cancer treatment, where this compound has shown promising results in preclinical studies. Further studies are needed to determine the efficacy and safety of this compound in clinical trials. In addition, the neuroprotective effects of ethyl N-[(4-benzyl-1-piperidinyl)carbonyl]glycinate make it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in these diseases.
properties
IUPAC Name |
ethyl 2-[(4-benzylpiperidine-1-carbonyl)amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-2-22-16(20)13-18-17(21)19-10-8-15(9-11-19)12-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYJODSMQLGENR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)N1CCC(CC1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-[(4-benzylpiperidin-1-yl)carbonyl]glycinate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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